molecular formula C20H22FN3O2S2 B2669621 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1421475-60-6

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2669621
CAS No.: 1421475-60-6
M. Wt: 419.53
InChI Key: DXJSLQMNXDAGAL-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a thiophene ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is usually introduced through an alkylation reaction.

    Formation of the Methanesulfonamide Group: The final step involves the sulfonylation of an amine with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

    Chemical Biology: It can serve as a tool compound to probe the function of specific proteins or cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-bromophenyl)methanesulfonamide

Uniqueness

The uniqueness of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly affect the compound’s lipophilicity, metabolic stability, and binding affinity to targets compared to its chloro or bromo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c21-16-9-7-15(8-10-16)14-28(25,26)22-13-17-12-19(20-6-3-11-27-20)24(23-17)18-4-1-2-5-18/h3,6-12,18,22H,1-2,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJSLQMNXDAGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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